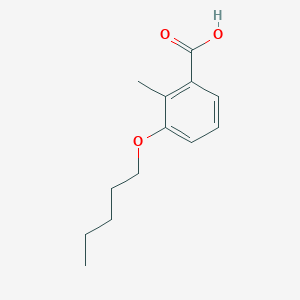
Pentagastrin meglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentagastrin meglumine is a synthetic pentapeptide that mimics the actions of endogenous gastrin when administered parenterally. It is primarily used as a diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison tumors . This compound enhances gastric mucosal defense mechanisms against acid and protects the gastric mucosa from experimental injury .
準備方法
Synthetic Routes and Reaction Conditions
Pentagastrin meglumine is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid support, followed by cleavage from the support and purification using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Pentagastrin meglumine undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide chain can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, such as methionine sulfoxide from oxidation and thiol-containing peptides from reduction .
科学的研究の応用
Pentagastrin meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies investigating the role of gastrin and its analogs in gastric acid secretion and mucosal defense mechanisms.
Medicine: Utilized as a diagnostic aid for evaluating gastric acid secretory function and detecting conditions like Zollinger-Ellison syndrome and gastric hypersecretion
作用機序
Pentagastrin meglumine exerts its effects by stimulating the secretion of gastric acid, pepsin, and intrinsic factor. It binds to the cholecystokinin B (CCKB) receptor, which is widely expressed in the brain and stomach. Activation of these receptors triggers the phospholipase C second messenger system, leading to increased intracellular calcium levels and subsequent stimulation of gastric acid secretion .
類似化合物との比較
Similar Compounds
Gastrin: An endogenous peptide hormone that stimulates gastric acid secretion.
Cholecystokinin: A peptide hormone that stimulates the digestion of fat and protein.
Secretin: A hormone that regulates water homeostasis and stimulates the secretion of bicarbonate from the pancreas
Uniqueness
Pentagastrin meglumine is unique in its ability to mimic the actions of endogenous gastrin while being a synthetic compound. Its selective binding to the CCKB receptor and its use as a diagnostic aid for gastric acid-related disorders distinguish it from other similar compounds .
特性
分子式 |
C44H66N8O14S |
|---|---|
分子量 |
963.1 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C37H49N7O9S.C7H17NO5/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47);4-13H,2-3H2,1H3/t26-,27-,28-,29-;4-,5+,6+,7+/m00/s1 |
InChIキー |
CLQJDCJPAPUNET-PPFXAFMZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



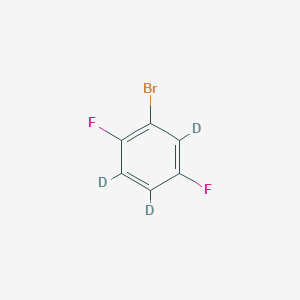
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
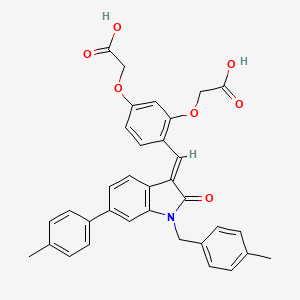
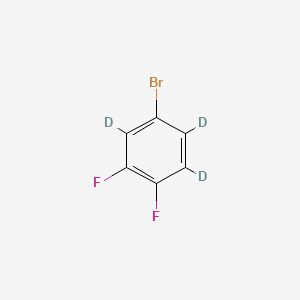
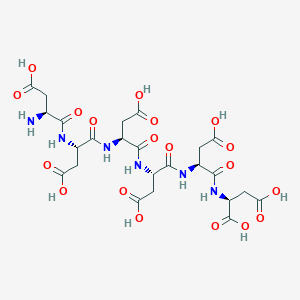
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
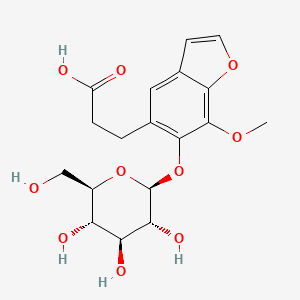
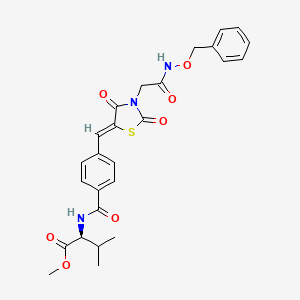
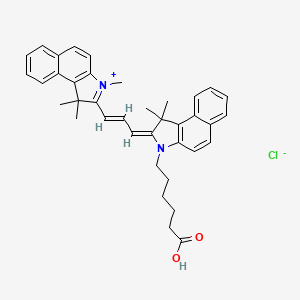
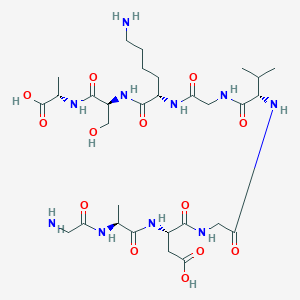

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
